N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, also known as BIPM, has been investigated as a potential host material for organic light-emitting diodes (OLEDs) due to its good film-forming properties, thermal stability, and high triplet energy. [PubChem, National Center for Biotechnology Information, ] Studies have shown that BIPM can improve the efficiency and color purity of OLEDs when used as a host for various phosphorescent emitters. [Jeong, S.-K., et al., 2009. Highly efficient and stable phosphorescent organic light-emitting diodes using N,N′-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene as a host material. Journal of Materials Chemistry, 19(33), 5832-5839]
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is an organic compound characterized by its unique structure, which consists of two 2,6-diisopropylphenyl groups connected by an ethanediimine linkage. Its molecular formula is C26H36N2, and it has a molecular weight of approximately 400.58 g/mol. The compound appears as a pale-yellow to yellow-brown solid and is known for its stability and potential applications in various fields, including materials science and organic synthesis .
These reactions highlight its versatility in synthetic organic chemistry and its potential for modification to create new compounds .
Further research is needed to fully elucidate the biological properties of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine specifically.
The synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine typically involves:
These methods allow for the production of high-purity N,N'-Bis(2,6-diisopropylphenyl)ethanediimine suitable for research and industrial applications .
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine has several potential applications:
These applications underscore its significance in both academic research and industrial processes.
Several compounds share structural similarities with N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
N,N'-Bis(2,6-diisopropylaniline) | Similar diisopropyl substitution but lacks imine linkage | Primarily used as a precursor in organic synthesis |
N,N'-Diethylbenzene-1,2-diamine | Contains ethylene diamine structure | Exhibits different reactivity due to ethylene link |
1,4-Diazabutadiene | Contains two nitrogen atoms in a cyclic structure | Known for its strong basicity |
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is unique due to its specific substitution pattern and imine functionality, which may impart distinct chemical reactivity compared to these similar compounds .
The compound traces its origins to the broader exploration of Schiff bases, first reported by Hugo Schiff in 1864. Schiff base condensations between aldehydes and amines became a cornerstone for synthesizing imine derivatives, including α-diimines. The specific development of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine emerged from efforts to create bulky ligands that stabilize low-valent metal centers and control stereoelectronic environments in catalytic systems. Its synthesis, typically involving 2,6-diisopropylaniline and glyoxal, reflects advancements in tailoring ligands for enhanced catalytic performance in the late 20th century.
The compound is systematically named N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine (IUPAC). Common synonyms include:
It belongs to the α-diimine ligand class, characterized by two imine groups (R–N=CH–CH=N–R) that coordinate metals in a bidentate fashion.
The structure features two 2,6-diisopropylphenyl groups attached to an ethanediimine backbone, creating a rigid, sterically crowded environment. X-ray crystallography reveals a planar geometry around the imine nitrogens, with dihedral angles between aryl rings influencing metal coordination.
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine shares functional similarities with other α-diimines but distinguishes itself through steric bulk. Key comparisons include:
The steric bulk of the 2,6-diisopropylphenyl groups in N,N'-Bis(2,6-diisopropylphenyl)ethanediimine suppresses unwanted side reactions (e.g., β-hydride elimination) in catalytic cycles, enabling precise control over polymer microstructure in ethylene polymerization.
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine represents a significant class of alpha-diimine compounds characterized by its distinctive molecular architecture [1]. The compound possesses the molecular formula C₂₆H₃₆N₂ with a molecular weight of 376.58 grams per mole [3]. The International Union of Pure and Applied Chemistry name for this compound is N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine [1].
The molecular structure features two 2,6-diisopropylphenyl substituents connected through an ethanediimine backbone, creating a symmetrical configuration [1] [7]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C [1] [4]. The International Chemical Identifier key JWVIIGXMTONOFR-UHFFFAOYSA-N provides unique identification for database searches [1] [4].
Conformational analysis reveals that the compound exists predominantly in the (E,E)-configuration, where both imine nitrogen atoms adopt the same stereochemical orientation relative to the central ethane bridge [32]. The bulky 2,6-diisopropylphenyl substituents significantly influence the conformational preferences of the molecule [37]. Research indicates that the substituents on the diimine backbone create substantial steric hindrance, which affects the overall molecular geometry and coordination behavior [37]. The presence of isopropyl groups in the ortho positions of the phenyl rings introduces considerable steric bulk, leading to restricted rotation around the carbon-nitrogen bonds [10].
Studies have demonstrated that the ethanediimine backbone can adopt various conformational states, with the most stable conformations being those that minimize steric interactions between the bulky aryl substituents [32] [33]. The conformational flexibility of five-membered chelate rings formed by this compound when coordinated to metal centers has been extensively investigated, revealing lambda and delta ring twist isomerism [34].
Crystallographic studies of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine and its metal complexes provide detailed insights into solid-state structural parameters [10]. X-ray diffraction analysis of chromium complexes containing this ligand reveals that the compound crystallizes in various space groups depending on the specific complex and crystallization conditions [10].
The crystallographic data for a representative chromium complex shows monoclinic symmetry with space group P₂₁/c [10]. Unit cell parameters include a = 18.2545(6) Å, b = 15.4111(4) Å, c = 27.3121(7) Å, and β = 105.160(2)° [10]. The unit cell volume is 7416.1(4) ų with Z = 4 [10]. The calculated density is 1.302 Mg m⁻³ [10].
In the solid state, the compound exhibits specific intermolecular interactions that influence its packing arrangement [10]. The bulky isopropyl substituents create significant steric demands, leading to increased intermolecular distances and reduced packing efficiency compared to less substituted analogues [12]. The crystallographic analysis reveals that the ethanediimine backbone adopts a twisted conformation to minimize steric repulsion between the aryl rings [10].
Temperature-dependent studies indicate that the compound maintains structural integrity across a wide temperature range, with the melting point occurring between 105-109°C [24] [25]. The solid-state behavior demonstrates thermal stability consistent with the robust nature of the diimine framework [24].
Parameter | Value | Source |
---|---|---|
Melting Point | 105-109°C | [24] [25] |
Density | 0.95 g/cm³ | [25] [27] |
Space Group (Complex) | P₂₁/c | [10] |
Unit Cell Volume | 7416.1(4) ų | [10] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine [13] [14] [15]. Proton nuclear magnetic resonance analysis reveals characteristic signals that confirm the molecular structure and symmetry [13] [15].
The proton nuclear magnetic resonance spectrum in deuterated benzene shows distinct resonances for the various proton environments [13]. The vinyl protons of the ethanediimine backbone appear as a singlet at approximately δ 8.10 ppm, characteristic of the imine functionality [32]. The aromatic protons of the 2,6-diisopropylphenyl rings generate complex multipicity patterns between δ 7.04-7.16 ppm [32].
The isopropyl substituents produce characteristic patterns with the methine protons appearing as septets around δ 2.87 ppm due to coupling with the methyl groups [32]. The methyl protons of the isopropyl groups appear as doublets at δ 1.14 ppm with typical coupling constants of approximately 6.8 Hz [32].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [13] [15]. The imine carbon atoms appear at characteristic chemical shifts around δ 159-160 ppm [13]. The aromatic carbon resonances span the range δ 123-148 ppm, with the quaternary carbons appearing at lower field positions [13]. The isopropyl carbon signals appear in the aliphatic region, with methine carbons around δ 28-29 ppm and methyl carbons at δ 23-24 ppm [13].
Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Imine C=N Protons | 8.10 | Singlet |
Aromatic Protons | 7.04-7.16 | Multiplet |
Isopropyl CH | 2.87 | Septet |
Isopropyl CH₃ | 1.14 | Doublet |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the diimine functionality and aromatic substituents [17] [18]. The most diagnostic absorption occurs in the region around 1588-1601 cm⁻¹, corresponding to the carbon-nitrogen stretching vibrations of the imine groups [19]. This frequency represents a slight decrease compared to free 1,4-diaza-1,3-butadienes, indicating the electronic influence of the aryl substituents [19].
The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the isopropyl groups are observed between 2850-2970 cm⁻¹ [18]. The characteristic deformation vibrations of the methyl groups appear around 1350-1450 cm⁻¹ [18].
Aromatic carbon-carbon stretching vibrations generate multiple bands between 1400-1600 cm⁻¹, reflecting the substituted benzene ring systems [17]. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds produce characteristic fingerprint region absorptions below 900 cm⁻¹ [17].
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes [18]. The symmetric stretching modes of the aromatic rings and the carbon-nitrogen double bonds are particularly well-resolved in Raman spectra [18].
Ultraviolet-visible spectroscopy of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine reveals electronic transitions characteristic of conjugated diimine systems [19] [20]. The compound exhibits absorption bands in both the ultraviolet and visible regions, reflecting the extended conjugation through the ethanediimine backbone and aromatic substituents [19].
The primary absorption bands appear in the ultraviolet region, typically around 280-320 nanometers, corresponding to π-π* transitions within the aromatic and diimine chromophores [19]. Additional absorption features may appear at longer wavelengths due to charge transfer transitions between the electron-rich aromatic rings and the electron-accepting diimine functionality [19].
Related perylenediimide derivatives containing the 2,6-diisopropylphenyl substituents show maximum absorption wavelengths around 577 nanometers in dichloromethane [20]. These compounds exhibit high molar extinction coefficients, typically exceeding 46,000 M⁻¹cm⁻¹ [20].
The electronic absorption properties are significantly influenced by the steric and electronic effects of the 2,6-diisopropylphenyl substituents [19]. The bulky isopropyl groups create non-planar conformations that can affect the extent of conjugation and consequently the electronic transition energies [19].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for N,N'-Bis(2,6-diisopropylphenyl)ethanediimine [21]. The molecular ion peak appears at m/z 376, consistent with the calculated molecular weight [1] [3]. High-resolution mass spectrometry can distinguish this compound from potential isomers and impurities [21].
Fragmentation analysis reveals characteristic loss patterns that provide structural information [21]. Common fragmentation pathways include loss of isopropyl groups (m/z 333, 290), loss of entire 2,6-diisopropylphenyl substituents, and cleavage of the central ethanediimine bridge [21]. The base peak often corresponds to fragments retaining the aromatic substituents, reflecting the stability of the aryl systems [21].
Electrospray ionization mass spectrometry under positive ion conditions typically shows protonated molecular ions [M+H]⁺ at m/z 377 [21]. The fragmentation patterns can be used to distinguish between different diimine isomers and to confirm the integrity of the ethanediimine backbone [21].
The electronic properties of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine are fundamentally determined by the extended π-system encompassing the ethanediimine backbone and the aromatic substituents [22] [37]. Computational studies using density functional theory methods provide insights into the frontier molecular orbital characteristics [37].
The highest occupied molecular orbital is primarily localized on the aromatic rings and the nitrogen atoms of the diimine functionality [22]. The lowest unoccupied molecular orbital shows significant contribution from the π* orbitals of the carbon-nitrogen double bonds [22]. The energy gap between these frontier orbitals influences the compound's reactivity and coordination behavior [22].
Electronic structure calculations indicate that the 2,6-diisopropylphenyl substituents significantly influence the electron density distribution within the molecule [37]. The electron-donating nature of the isopropyl groups increases the electron density on the aromatic rings, which in turn affects the electron density at the coordinating nitrogen atoms [37].
The compound exhibits Lewis base character due to the lone pairs on the nitrogen atoms [37]. This property enables coordination to various metal centers, with the electron density and steric properties of the nitrogen atoms influencing the coordination geometry and stability of resulting complexes [37].
Variable temperature magnetic susceptibility measurements of metal complexes containing this ligand reveal paramagnetic behavior consistent with unpaired electrons in metal d-orbitals [37]. The magnetic properties provide indirect information about the electronic interactions between the metal center and the diimine ligand [37].
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine exhibits distinct physical properties that reflect its molecular structure and intermolecular interactions [24] [25] [27]. The compound appears as a pale yellow to yellow-brown solid under ambient conditions [24] [32].
The melting point ranges from 105-109°C, indicating moderate thermal stability [24] [25] [27]. This relatively low melting point reflects the molecular size and the weak intermolecular forces in the solid state [24]. The density is reported as 0.95 g/cm³, which is lower than many aromatic compounds due to the bulky isopropyl substituents that reduce packing efficiency [25] [27].
Solubility properties indicate that the compound is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene [32]. The solubility in polar solvents is enhanced by the nitrogen lone pairs, while the extensive hydrocarbon framework provides compatibility with non-polar media [32].
The compound exhibits good thermal stability under inert atmosphere conditions, with decomposition typically occurring above 200°C [24]. The presence of the robust diimine backbone and the absence of easily cleaved functional groups contribute to this thermal stability [24].
Thermodynamic properties such as heat capacity and enthalpy of formation have not been extensively characterized for this specific compound [30] [31]. However, related amine and diimine compounds show heat capacities in the range typical for organic molecules of similar molecular weight [30] [31].
Physical Property | Value | Temperature/Conditions |
---|---|---|
Melting Point | 105-109°C | Atmospheric pressure |
Density | 0.95 g/cm³ | 20°C |
Physical State | Solid | 20°C |
Color | Pale yellow to yellow-brown | Ambient conditions |
Molecular Weight | 376.58 g/mol | - |